1-Chloro-4-(octyloxy)benzene chemical properties
1-Chloro-4-(octyloxy)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(octyloxy)benzene
Introduction
1-Chloro-4-(octyloxy)benzene (CAS No. 836-60-2) is an aromatic ether that presents a unique combination of functional groups, making it a molecule of significant interest for researchers in organic synthesis and materials science.[1] Structurally, it comprises a chlorobenzene core functionalized with an eight-carbon alkoxy chain in the para position. This architecture, featuring a rigid aromatic unit and a flexible aliphatic tail, is a classic template for designing molecules with specific physicochemical properties, particularly for applications in liquid crystals and as a versatile intermediate for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, synthesized from established chemical principles and data from analogous structures.
Physicochemical Properties
The physical characteristics of 1-Chloro-4-(octyloxy)benzene are dictated by its molecular structure. The presence of the long octyl chain significantly influences its melting and boiling points compared to shorter-chain analogues like 4-chloroanisole. While specific experimental data for this compound is sparse, we can estimate its properties based on known chemical trends and data from related molecules.
| Property | Value / Description | Source / Basis |
| CAS Number | 836-60-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClO | [1] |
| Molecular Weight | 240.77 g/mol | [1] |
| Appearance | Expected to be a colorless liquid or low-melting solid at room temperature. | Structural Analogy |
| Boiling Point | > 200 °C (Estimated) | Analogy to 4-chloroanisole (184°C) and increased chain length.[2] |
| Melting Point | Not available. Likely near or slightly above room temperature. | Structural Analogy |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., diethyl ether, THF, chloroform, hexanes). | Principle of "like dissolves like"; long nonpolar alkyl chain. |
| Density | ~1.0 g/cm³ (Estimated) | Analogy to 4-chloroanisole (~1.1 g/cm³), adjusted for alkyl chain.[2] |
| LogP (Octanol/Water) | > 4 (Estimated) | Increased hydrophobicity due to the octyl chain compared to analogues. |
Predicted Spectroscopic Profile
While a definitive experimental spectrum requires empirical measurement, the spectroscopic characteristics of 1-Chloro-4-(octyloxy)benzene can be reliably predicted based on its structure.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene group attached to the ether oxygen, the subsequent methylene groups of the alkyl chain, and the terminal methyl group.
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Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
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-O-CH₂- protons: A triplet around δ 3.9-4.0 ppm.
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Alkyl chain protons (-CH₂-): A series of multiplets between δ 1.3-1.8 ppm.
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Terminal -CH₃ protons: A triplet around δ 0.9 ppm.
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¹³C NMR Spectroscopy : The carbon NMR would display signals for the six unique aromatic carbons, with the carbon attached to the oxygen being the most downfield among them, and distinct signals for each of the eight carbons in the octyl chain.
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Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands.
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~2850-2950 cm⁻¹: C-H stretching from the alkyl chain.
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~1590 and ~1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~1245 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.
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~1050-1150 cm⁻¹: C-Cl stretching.
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-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z 240. A characteristic M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the octyl chain.
Synthesis and Reactivity
Synthesis: The Williamson Ether Synthesis
The most direct and common method for preparing 1-Chloro-4-(octyloxy)benzene is the Williamson ether synthesis.[3][4] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5]
Causality of Experimental Choices:
-
Reactants : 4-chlorophenol is chosen as the aromatic core, and an 8-carbon alkyl halide (e.g., 1-bromooctane or 1-iodooctane) provides the alkoxy tail. A primary halide is crucial to ensure the Sₙ2 mechanism proceeds efficiently and to avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[4][5]
-
Base : A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the weakly acidic phenol, generating the highly nucleophilic 4-chlorophenoxide in situ.[5][6]
-
Solvent : A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.[4]
Step-by-Step Protocol:
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Deprotonation : 4-chlorophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone). Anhydrous potassium carbonate is added in slight excess. The mixture is stirred, often with gentle heating, to facilitate the formation of the potassium 4-chlorophenoxide salt.
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Nucleophilic Substitution : 1-Bromooctane is added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux for several hours to drive the Sₙ2 reaction to completion.
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Workup and Purification : After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is typically purified by vacuum distillation or column chromatography to yield pure 1-Chloro-4-(octyloxy)benzene.
Caption: Williamson Ether Synthesis Workflow.
Reactivity Profile
The reactivity of 1-Chloro-4-(octyloxy)benzene is governed by its two key functional regions: the substituted aromatic ring and the ether linkage.
1. Electrophilic Aromatic Substitution (EAS)
The benzene ring is susceptible to attack by electrophiles. The outcome of such reactions is controlled by the directing effects of the two substituents: the chloro group and the octyloxy group.
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Octyloxy Group (-OR) : This is an activating group and an ortho-, para-director . The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.
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Chloro Group (-Cl) : This is a deactivating group but also an ortho-, para-director . The high electronegativity of chlorine withdraws electron density from the ring inductively, making it less reactive than benzene overall.[7][8] However, lone pairs on the chlorine atom can donate electron density via resonance, which preferentially stabilizes ortho and para attack.[7]
Combined Effect : In 1-Chloro-4-(octyloxy)benzene, the powerful activating and directing effect of the octyloxy group dominates. Electrophilic substitution will be directed to the positions ortho to the octyloxy group (positions 2 and 6). The ring is significantly more activated towards EAS than chlorobenzene itself.
Caption: Directing effects in electrophilic substitution.
2. Nucleophilic Aromatic Substitution (SₙAr)
The C-Cl bond on the aromatic ring is generally unreactive towards nucleophilic substitution.[8] Unlike alkyl halides, the lone pairs on the chlorine and the pi system of the ring create a stronger C-Cl bond with partial double-bond character. Furthermore, the electron-donating octyloxy group increases electron density on the ring, further disfavoring attack by nucleophiles.[9] Reaction at this site would require harsh conditions (high temperature and pressure) and is not a typical reaction pathway.
Potential Applications
The unique bifunctional nature of 1-Chloro-4-(octyloxy)benzene makes it a valuable precursor in several fields.
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Liquid Crystals : Molecules with a rigid aromatic core and a long, flexible alkyl chain are known as calamitic (rod-like) mesogens, the fundamental building blocks of many thermotropic liquid crystals.[10][11] 1-Chloro-4-(octyloxy)benzene can serve as a key intermediate for creating more complex liquid crystalline materials used in displays (LCDs), smart windows, and sensors.[12][13] The chloro-substituent can be used to tune the dielectric anisotropy and other physical properties of the final material.[14]
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Organic Synthesis Intermediate : The chlorine atom can be replaced or used as a handle in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The octyloxy group can modulate solubility and electronic properties.
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Pharmaceutical and Agrochemical Research : The 4-alkoxy-chlorobenzene motif appears in various biologically active molecules. This compound serves as a building block for synthesizing analogues and new chemical entities for drug discovery and crop protection programs.
Toxicology and Safety Profile (Inferred)
No specific toxicology data is available for 1-Chloro-4-(octyloxy)benzene. The following information is inferred from the safety data sheets of structurally similar compounds like 4-chloroanisole and other substituted chlorobenzenes.[2][15][16] A thorough risk assessment should be conducted before handling.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] | Use in a well-ventilated area or fume hood. Avoid breathing vapors. |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[15] | Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. |
| Stability/Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] | Store away from strong oxidants. Avoid excessive heat and ignition sources. |
| Fire Hazards | Likely a combustible liquid. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[15] | Store in a cool, well-ventilated place. Use CO₂, dry chemical, or foam extinguishers. |
| Handling/Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated area. Wash hands thoroughly after handling. |
Conclusion
1-Chloro-4-(octyloxy)benzene is a synthetically accessible aromatic compound with a well-defined reactivity profile. Its properties are dominated by the interplay between the electron-donating octyloxy group and the deactivating but ortho-, para-directing chloro group. This structure makes it a valuable intermediate, particularly in the synthesis of liquid crystals and other advanced materials. While specific safety data is lacking, prudent laboratory practices based on analogous compounds should be followed to ensure safe handling.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
-
Courtney, J. J., Geipel, L. E., & Shriner, R. L. (n.d.). Reactivity of the Halogen in the Isomeric 4- and 4'-Chloroazoxybenzenes. UNI ScholarWorks. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Oxford Lab Chem. (n.d.). PARA CHLORO NITRO BENZENE 99% (PNCB) Material Safety Data Sheet. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Vaia. (n.d.). Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]
-
Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
UPTTI. (n.d.). Liquid Crystal and their Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
International Scholars Journals. (n.d.). Crystalline materials with lateral polar chloro substituent. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]
-
MDPI. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]
-
Abdullah Ghelli. (2022, April 23). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). liquid crystals and their applications. Retrieved from [Link]
Sources
- 1. 836-60-2|1-CHloro-4-(octyloxy)benzene|BLD Pharm [bldpharm.com]
- 2. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. vaia.com [vaia.com]
- 10. uptti.ac.in [uptti.ac.in]
- 11. liquid crystals and their applications | PPTX [slideshare.net]
- 12. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. isca.me [isca.me]
- 15. fishersci.com [fishersci.com]
- 16. oxfordlabchem.com [oxfordlabchem.com]
